Octaethylene glycol monododecyl ether

Overview

Description

Mechanism of Action

Target of Action

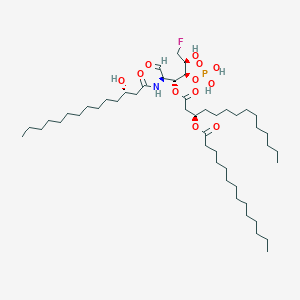

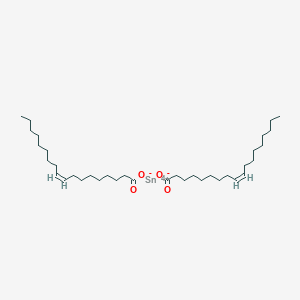

Octaethylene glycol monododecyl ether, also known as Octaethyleneglycol monododecyl ether or 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol, is a nonionic surfactant . Its primary targets are membrane-bound proteins . These proteins play crucial roles in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .

Mode of Action

The compound’s mode of action is attributed to its amphiphilic nature , which includes a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dodecyl group . This allows it to interact with both the hydrophilic and hydrophobic regions of membrane-bound proteins . It forms micelles in aqueous solutions, where the hydrophobic tails aggregate to shield themselves from the surrounding water molecules, while the hydrophilic PEG chains extend outward .

Biochemical Pathways

This compound affects the biochemical pathways involving membrane-bound proteins. It is used for solubilizing and stabilizing integral membrane proteins while maintaining their native structure and function . This property makes it an invaluable tool in membrane protein research .

Pharmacokinetics

As a surfactant, it is known to enhance the solubility of other compounds, potentially affecting their bioavailability .

Result of Action

The compound’s action results in the solubilization and stabilization of membrane proteins . This can facilitate the study of these proteins in a native-like state, enabling researchers to better understand their structure and function .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its critical micelle concentration (CMC), which is the concentration at which micelles start to form, is known to be 8×10 −5 M at 25 °C . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Octaethylene glycol monododecyl ether plays a significant role in biochemical reactions, particularly in the extraction of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to solubilize the viral membrane of intact influenza virus . The nature of these interactions is based on the accumulation of this compound molecules outside the membrane until the formation of micelles, leading to the extraction of membrane constituents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with membrane-bound proteins .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by solubilizing the viral membrane of intact influenza virus, thereby influencing the function of membrane-bound proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octaethylene glycol monododecyl ether is synthesized through the ethoxylation of dodecanol. The process involves the reaction of dodecanol with ethylene oxide in the presence of a catalyst, typically potassium hydroxide or sodium hydroxide, under controlled temperature and pressure conditions . The reaction is carried out until the desired number of ethylene glycol units are added to the dodecanol molecule.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is conducted in large reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Octaethylene glycol monododecyl ether primarily undergoes reactions typical of ethers and alcohols. These include:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of dodecanoic acid or dodecanal.

Reduction: Formation of dodecane or dodecanol.

Substitution: Formation of dodecyl chloride or dodecyl bromide.

Scientific Research Applications

Octaethylene glycol monododecyl ether is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

- Pentaethylene glycol monododecyl ether

- Tetraethylene glycol monooctyl ether

- Nonaethylene glycol monododecyl ether

- Hexaethylene glycol monododecyl ether

- Decaethylene glycol monododecyl ether

Comparison: Octaethylene glycol monododecyl ether is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective in solubilizing membrane proteins and stabilizing emulsions. Compared to its analogs with fewer or more ethylene glycol units, it offers an optimal balance for many applications, providing better solubilization and stabilization properties .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELLDKEOUKVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184640 | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-98-9 | |

| Record name | C12E8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Octaethylene glycol monododecyl ether?

A1: The molecular formula of this compound (C12E8) is C28H58O9, and its molecular weight is 526.77 g/mol.

Q2: Are there any available spectroscopic data for this compound?

A2: While the provided papers do not include specific spectroscopic data, Raman spectroscopy has been used to investigate the molecular conformations of tri- through octaethylene glycol monododecyl ethers in the solid state. [] The results confirmed that the conformation of the oxyethylene chain in these surfactants is fundamentally identical to the helical structure of poly(oxyethylene).

Q3: How does this compound interact with proteins?

A3: C12E8 interacts with proteins by solubilizing them in aqueous solutions. Studies with band 3, an anion-exchange protein, showed that C12E8 prevents aggregation and helps maintain the protein's native structure. [] This interaction is crucial for various applications, including protein purification, crystallization, and functional studies.

Q4: Can this compound be used to study enzyme kinetics?

A4: Yes, C12E8 has been used to study the kinetics of enzymes like sarcoplasmic reticulum Ca2+-ATPase. [] Researchers found that the detergent-solubilized monomer of the enzyme exhibited different kinetic properties compared to the membrane-bound form, highlighting the importance of considering the enzyme's environment in kinetic studies.

Q5: How does this compound affect the properties of lipid membranes?

A5: C12E8 can solubilize lipids and modify the properties of lipid membranes. This characteristic makes it useful in studying membrane proteins, as it allows for their extraction and reconstitution into artificial membranes for functional analysis. [, ]

Q6: What is the role of this compound in drug delivery systems?

A6: C12E8 can be employed in drug delivery systems due to its ability to form mixed micelles with other surfactants. This property enables the encapsulation and delivery of both hydrophilic and hydrophobic drugs. [] For example, C12E8-based mixed micelles have been investigated for their potential to solubilize and deliver poorly soluble drugs. []

Q7: Can this compound be used to study the properties of nanoparticles?

A7: C12E8 can be used to study the properties of nanoparticles, specifically their impact on oil-water interfaces. Studies have shown that the presence of C12E8 at the interface can affect the migration and behavior of oil droplets in the presence of nanoparticles. []

Q8: How does the stability of this compound vary under different conditions?

A9: The stability of C12E8 is dependent on factors like pH, temperature, and the presence of other chemicals. Studies have demonstrated that C12E8 is more stable under acidic conditions than alkaline conditions. [] Additionally, its stability can be affected by the presence of oxidizing agents or elevated temperatures.

Q9: How is this compound used in computational chemistry and modeling?

A11: C12E8 is often incorporated into computational models to simulate its behavior in various systems. For instance, coarse-grained models of C12E8 have been developed to study its self-assembly behavior in solution, its interactions with other molecules, and its effects on interfacial properties. [, ]

Q10: How does the structure of this compound, especially the length of the poly(oxyethylene) chain, affect its properties and applications?

A12: The length of the poly(oxyethylene) chain in C12E8 significantly influences its hydrophilic-lipophilic balance (HLB), which in turn affects its solubility, aggregation behavior, and interaction with other molecules. Studies have shown that longer poly(oxyethylene) chains generally lead to higher water solubility and a greater tendency to form micelles. []

Q11: What are some strategies to improve the stability, solubility, or bioavailability of formulations containing this compound?

A13: The stability and bioavailability of formulations containing C12E8 can be enhanced by optimizing factors like pH, temperature, and the use of appropriate excipients. Adding co-solvents, cyclodextrins, or other surfactants can improve solubility. [] Furthermore, encapsulation techniques like liposomes or nanoparticles can enhance bioavailability.

Q12: What SHE regulations should be considered when working with this compound?

A12: When working with C12E8, it's crucial to follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE), handling the chemical in a well-ventilated area, and disposing of it according to local regulations. Consult the material safety data sheet (MSDS) for detailed safety information.

Q13: Is there any information on the pharmacokinetics and pharmacodynamics of this compound?

A13: The provided research papers primarily focus on the physicochemical properties and applications of C12E8, and do not contain specific data on its pharmacokinetics or pharmacodynamics.

Q14: Is there any information on the in vitro and in vivo efficacy of this compound?

A14: The provided research papers do not contain data on the in vitro or in vivo efficacy of C12E8, as they primarily focus on its physicochemical properties and applications in various research contexts.

Q15: How does this compound behave in mixed surfactant systems?

A17: C12E8 can form mixed micelles with other surfactants, both ionic and nonionic. [, , ] The properties of these mixed micelles, such as their size, shape, and critical micelle concentration (CMC), depend on the specific surfactants used and their relative concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.